N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea is a synthetic organic compound that features a benzodioxole moiety and a substituted phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Urea Formation: The alkylated benzodioxole is reacted with 4-chloro-2-fluoroaniline to form the desired urea compound. This step often involves the use of a coupling reagent such as carbonyldiimidazole (CDI) or triphosgene under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or halogen substituents on the phenyl ring, potentially yielding amine or dehalogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring, where nucleophiles can replace the chlorine or fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or dehalogenated phenylurea.
Substitution: Substituted phenylurea derivatives.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
Biological Studies: The compound is used in studies exploring its effects on enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism by which N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may inhibit kinase activity or disrupt protein-protein interactions, leading to altered cellular functions such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chlorophenyl)urea
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-fluorophenyl)urea
- N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-bromophenyl)urea
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.
This detailed overview provides a comprehensive understanding of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(4-chloro-2-fluorophenyl)urea, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-9(10-2-5-14-15(6-10)23-8-22-14)19-16(21)20-13-4-3-11(17)7-12(13)18/h2-7,9H,8H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCABITZEYCPKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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